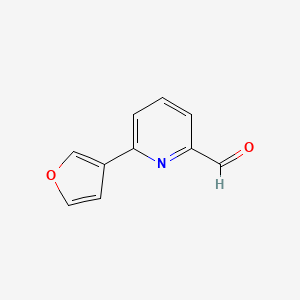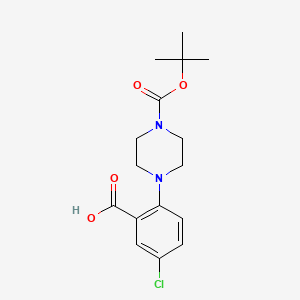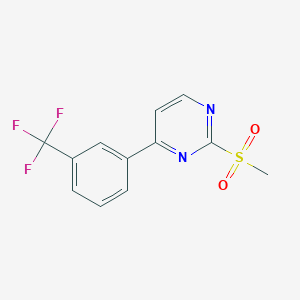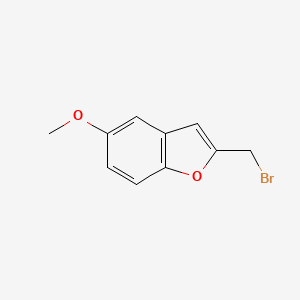
6-Furan-3-yl-pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Furan-3-yl-pyridine-2-carbaldehyde is a heterocyclic organic compound that features both a furan ring and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Furan-3-yl-pyridine-2-carbaldehyde typically involves the formation of the furan ring followed by its attachment to the picolinaldehyde structure. One common method involves the Paal-Knorr synthesis, where 1,4-diketones are cyclized to form substituted furans . The furan ring can then be functionalized and coupled with picolinaldehyde through various organic reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of furan-3-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .
Comparison with Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde (HMF): Known for its applications in sustainable chemistry and as a platform chemical for various derivatives.
2-Furoic acid: Used in the synthesis of pharmaceuticals and as a food preservative.
Furfuryl alcohol: Employed in the production of resins and as a solvent.
Uniqueness: 6-Furan-3-yl-pyridine-2-carbaldehyde stands out due to its combined structural features of a furan ring and a picolinaldehyde moiety, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
208110-90-1 |
|---|---|
Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-(furan-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H |
InChI Key |
FIUUSAJAVPIISC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=COC=C2)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Methyl-[1,2,4]thiadiazol-5-yl)-ethylamine](/img/structure/B8481545.png)




![1-[4-(4-Chloro-2-nitro-phenoxy)-phenyl]-ethanone](/img/structure/B8481586.png)
![N'-{4-[(2-Fluorophenyl)methoxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B8481590.png)


![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)

![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)
![3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1h-imidazol-2-yl]-5-hydroxy-,methyl ester](/img/structure/B8481638.png)

